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Abstract
Tetrahydropyran-4-carbaldehyde, with CAS number 50675-18-8, is a pivotal heterocyclic

building block in modern organic synthesis and medicinal chemistry. Its unique structural

features, comprising a saturated six-membered oxygen-containing ring and a reactive aldehyde

functionality, make it a valuable precursor for a diverse array of complex molecules. This

technical guide provides a comprehensive overview of its chemical and physical properties,

detailed experimental protocols for its synthesis, and an exploration of its significant

applications, particularly in the development of targeted therapeutics such as Menin-MLL

interaction inhibitors for the treatment of acute leukemias. All quantitative data is presented in

structured tables, and key processes are visualized through detailed diagrams to facilitate

understanding and application in a research and development setting.

Chemical and Physical Properties
Tetrahydropyran-4-carbaldehyde is a colorless to light yellow liquid under standard conditions.

[1] Its fundamental properties are summarized in the tables below, providing a ready reference

for laboratory use.

Table 1: General and Physical Properties
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Property Value Reference(s)

Molecular Formula C₆H₁₀O₂ [2]

Molecular Weight 114.14 g/mol [2]

Appearance Colorless to light yellow liquid [1]

Boiling Point 176.9 °C at 760 mmHg [3]

Density 1.096 g/cm³ [2]

Flash Point 65.1 °C [3]

Refractive Index 1.513 [2]

Storage Temperature 0 - 10 °C, under inert gas [4]

Table 2: Spectroscopic Data

While experimental spectral data is not readily available in public databases, predicted ¹H NMR

data provides valuable guidance for characterization.

Spectroscopy Predicted Data Reference(s)

¹H NMR (CDCl₃, 400 MHz)

δ: 9.62 (s, 1H), 4.15-4.17 (d,

2H), 3.45-3.55 (t, 2H), 3.15-

3.18 (m, 2H), 1.99-2.15 (m,

1H), 1.82-1.89 (d, 2H)

[3]

¹³C NMR
Data not available in search

results.

Infrared (IR)
Data not available in search

results.

Mass Spectrometry (MS)
Data not available in search

results.

Safety Information
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Safe handling of Tetrahydropyran-4-carbaldehyde is crucial in a laboratory setting. It is

classified as an irritant and may cause respiratory irritation, skin irritation, and serious eye

irritation.[5]

Table 3: Hazard and Precautionary Statements

Classification Code Statement Reference(s)

Hazard Statements H315 Causes skin irritation. [6]

H317
May cause an allergic

skin reaction.
[7]

H319
Causes serious eye

irritation.
[7]

H335
May cause respiratory

irritation.
[6]

Precautionary

Statements
P261

Avoid breathing

dust/fume/gas/mist/va

pors/spray.

[7]

P280

Wear protective

gloves/eye

protection/face

protection.

[7]

P302+P352
IF ON SKIN: Wash

with plenty of water.
[7]

P305+P351+P338

IF IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.

[7]
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Experimental Protocols: Synthesis of
Tetrahydropyran-4-carbaldehyde
Several synthetic routes to Tetrahydropyran-4-carbaldehyde have been reported. The following

protocols provide detailed methodologies for its preparation.

Synthesis via Reduction of Tetrahydropyran-4-
carbonitrile
This method involves the reduction of the corresponding nitrile using a hydride reducing agent.

Experimental Protocol:

To a solution of Tetrahydropyran-4-carbonitrile (1.0 g, 9.0 mmol) in toluene (10 mL) at -78 °C,

slowly add a 1.0 M solution of diisobutylaluminum hydride (DIBAL-H) in toluene (10.8 mL,

10.8 mmol).[6]

Stir the reaction mixture at -78 °C for 1 hour.[6]

Allow the reaction to slowly warm to room temperature.[6]

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium

chloride.[6]

Extract the product with ethyl acetate.[6]

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

Filter and concentrate the solution under reduced pressure to yield Tetrahydropyran-4-

carbaldehyde.[6]

Alternative Synthesis: Swern Oxidation of
(Tetrahydropyran-4-yl)methanol
The Swern oxidation provides a mild and efficient method for the oxidation of the corresponding

primary alcohol to the aldehyde.[8][9]
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Experimental Protocol:

In a flask under an inert atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous

dichloromethane (DCM) and cool to -78 °C.

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM to the oxalyl chloride

solution, maintaining the temperature at -78 °C.

After stirring for 15 minutes, add a solution of (Tetrahydropyran-4-yl)methanol (1.0 eq) in

DCM dropwise.

Stir the mixture for 30 minutes at -78 °C.

Add triethylamine (5.0 eq) dropwise and continue stirring for another 30 minutes at -78 °C.

Allow the reaction to warm to room temperature.

Quench the reaction with water and extract the product with DCM.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure to afford the desired aldehyde.
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Swern Oxidation Workflow

Activator Formation

Alcohol Oxidation

DMSO

Oxalyl Chloride

Chloro(dimethyl)sulfonium chloride

 @ -78°C in DCM

Alkoxysulfonium ion

(Tetrahydropyran-4-yl)methanol

Sulfur Ylide

Triethylamine

Tetrahydropyran-4-carbaldehyde

 Elimination

 Deprotonation

Click to download full resolution via product page

Caption: Swern oxidation workflow for the synthesis of Tetrahydropyran-4-carbaldehyde.
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Alternative Synthesis: Prins Reaction
The Prins reaction offers another strategic approach to the tetrahydropyran core, typically

involving the acid-catalyzed condensation of an alkene with an aldehyde.[10][11] While a direct

one-step synthesis of Tetrahydropyran-4-carbaldehyde via a Prins reaction is less common,

multi-step sequences involving Prins cyclization can be employed to generate substituted

tetrahydropyrans that can be subsequently converted to the target aldehyde.

Applications in Drug Discovery: Synthesis of Menin-
MLL Inhibitors
A significant application of Tetrahydropyran-4-carbaldehyde is its use as a key intermediate in

the synthesis of small molecule inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-

protein interaction. This interaction is a critical driver in certain types of acute leukemia, making

its inhibition a promising therapeutic strategy.[12][13]

The Menin-MLL Signaling Pathway in Leukemia
In MLL-rearranged leukemias, a chromosomal translocation results in the fusion of the MLL

gene with one of over 80 different partner genes.[14] The resulting MLL fusion protein requires

interaction with the scaffold protein Menin to drive the expression of downstream target genes,

such as HOXA9 and MEIS1, which promote leukemogenesis.[12][13] Small molecule inhibitors

that bind to Menin and disrupt its interaction with the MLL fusion protein can downregulate the

expression of these oncogenic genes, leading to cell differentiation and apoptosis.
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Caption: The role of the Menin-MLL interaction in leukemia and its inhibition.
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Experimental Workflow: Synthesis of a Menin-MLL
Inhibitor Precursor
Tetrahydropyran-4-carbaldehyde serves as a crucial starting material for the synthesis of the

piperidine moiety found in many Menin-MLL inhibitors, such as MI-503.[15][16][17] A key step

in this process is reductive amination.

Experimental Protocol: Reductive Amination

Dissolve Tetrahydropyran-4-carbaldehyde (1.0 eq) and a suitable primary or secondary

amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-

dichloroethane (DCE).

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), to the

mixture.

Stir the reaction at room temperature until the reaction is complete, as monitored by thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Separate the organic layer, and extract the aqueous layer with the organic solvent.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by column chromatography to obtain the desired N-substituted

tetrahydropyran-4-yl)methanamine derivative.
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Reductive Amination Workflow
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Caption: General workflow for the reductive amination of Tetrahydropyran-4-carbaldehyde.
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Conclusion
Tetrahydropyran-4-carbaldehyde is a versatile and valuable building block for organic synthesis

and drug discovery. Its straightforward synthesis and reactive aldehyde group allow for its

incorporation into a wide range of molecular scaffolds. The critical role of this compound as a

precursor to potent Menin-MLL inhibitors highlights its importance in the development of

targeted therapies for acute leukemias. The information and protocols provided in this guide

are intended to support further research and innovation in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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